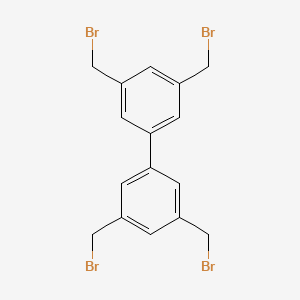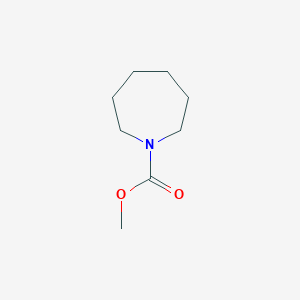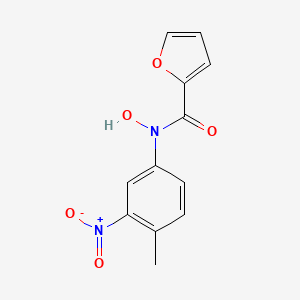
N-Hydroxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives These compounds are known for their diverse biological and pharmacological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through nitration reactions, where a phenyl ring is treated with nitric acid and sulfuric acid to form the nitro group.
Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of a carboxylic acid with an amine in the presence of a dehydrating agent such as EDC∙HCl and HOBt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
化学反应分析
Types of Reactions
N-Hydroxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions can be carried out using reagents such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted furan derivatives.
科学研究应用
N-Hydroxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-Hydroxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in various interactions, including π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
相似化合物的比较
Similar Compounds
N-Hydroxy-N-(4-methylphenyl)furan-2-carboxamide: Similar structure but lacks the nitro group.
N-Hydroxy-N-(3-nitrophenyl)furan-2-carboxamide: Similar structure but with the nitro group in a different position.
N-Hydroxy-N-(4-methyl-3-nitrophenyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
The combination of these functional groups allows for a wide range of chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications .
属性
CAS 编号 |
51639-72-6 |
|---|---|
分子式 |
C12H10N2O5 |
分子量 |
262.22 g/mol |
IUPAC 名称 |
N-hydroxy-N-(4-methyl-3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H10N2O5/c1-8-4-5-9(7-10(8)14(17)18)13(16)12(15)11-3-2-6-19-11/h2-7,16H,1H3 |
InChI 键 |
QOVFJEGFLMXIEF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N(C(=O)C2=CC=CO2)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


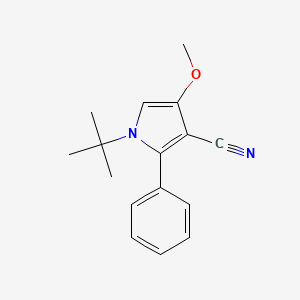
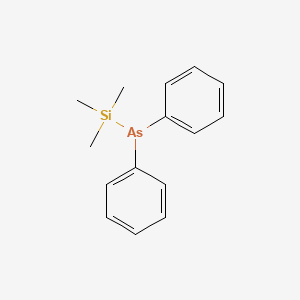
![2-(4-Chlorophenoxy)-1-(1,2-dihydrobenzo[e][1]benzothiol-1-yl)ethanone](/img/structure/B14659849.png)
![[(4-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B14659852.png)
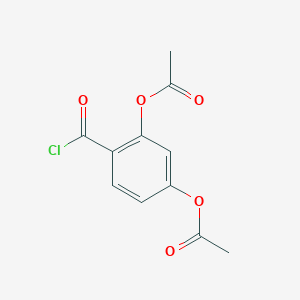
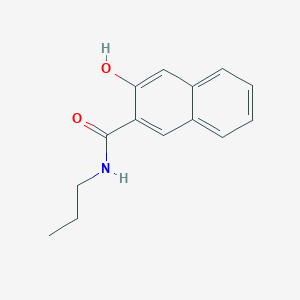
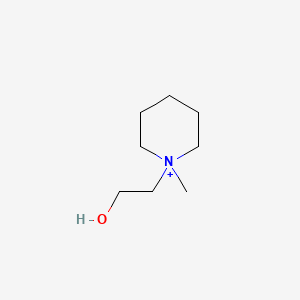
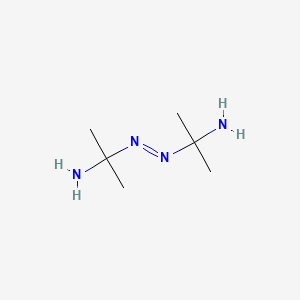

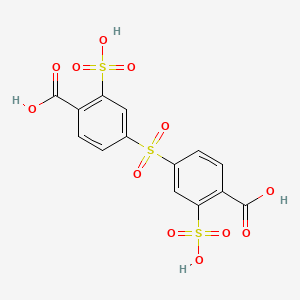

![1-[(3S,4R)-3-Ethenyl-4-methylpyrrolidin-1-yl]ethan-1-one](/img/structure/B14659885.png)
